molecular formula C13H16N2O B102439 Tetrahydroharmine CAS No. 17019-01-1

Tetrahydroharmine

Cat. No.: B102439
CAS No.: 17019-01-1
M. Wt: 216.28 g/mol
InChI Key: ZXLDQJLIBNPEFJ-UHFFFAOYSA-N
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Description

Tetrahydroharmine (THH) is a fluorescent indole alkaloid and a β-carboline derivative that is a major constituent of the tropical liana Banisteriopsis caapi . This compound is of significant interest in neuroscience and pharmacological research due to its unique multi-target mechanism of action. This compound acts as a reversible inhibitor of monoamine oxidase A (RIMA), an enzyme responsible for the breakdown of monoamine neurotransmitters . This MAO-A inhibition leads to increased levels of serotonin, dopamine, and norepinephrine in the central nervous system, making it a valuable tool for studying monoaminergic systems . Beyond MAO inhibition, this compound also functions as a serotonin reuptake inhibitor (SRI), which further elevates synaptic serotonin concentrations . This dual mechanism—combining MAO-A inhibition with serotonin reuptake inhibition—distinguishes it from other harmala alkaloids. In contrast to some related β-carbolines, this compound shows minimal to negligible affinity for serotonin receptors (5-HT 1A , 5-HT 2A , 5-HT 2C ) and the dopamine D 2 receptor, allowing researchers to probe its specific effects more clearly . Preclinical studies indicate that this compound, along with other alkaloids from Banisteriopsis caapi , can stimulate hippocampal stem cell growth, proliferation, and differentiation into neurons and astrocytes . These findings point to its promising neuroprotective activity and potential application in research on neurodegenerative disorders and neuroplasticity. Researchers utilize this compound to explore its role in neurogenesis and its broader neuropharmacological effects, providing a foundation for future therapeutic development . This product is provided as a highly characterized reference material and is intended For Research Use Only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-4,7-8,14-15H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLDQJLIBNPEFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1)C3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70901873
Record name (+/-)-Tetrahydroharmine
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Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17019-01-1, 486-93-1
Record name (±)-Tetrahydroharmine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17019-01-1
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Record name Tetrahydroharmine
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Record name Leptaflorine
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Record name (+/-)-Tetrahydroharmine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRAHYDROHARMINE, (±)-
Source FDA Global Substance Registration System (GSRS)
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Preparation Methods

Sodium Borohydride Reduction of Harmaline

The reduction of harmaline (4,9-dihydro-7-methoxy-1-methyl-3H-pyrido[3,4-b]indole) to tetrahydroharmine represents the most widely adopted method.

Reagents and Conditions

  • Starting material : Harmaline hydrochloride (1.0–1.54 g, 7.20 mmol)

  • Reducing agent : Sodium borohydride (0.38–0.68 g, 10–18 mmol)

  • Solvent : Water (25–40 mL) or methanol

  • Temperature : 0°C initial, progressing to room temperature

  • Reaction time : 40–75 minutes.

Procedure

A chilled solution of harmaline hydrochloride in water is treated with sodium borohydride in portions under stirring. The pH is maintained at 2–3 using hydrochloric acid to prevent side reactions. After completion, the mixture is basified with NaOH (10%) to pH 14, extracting the product into dichloromethane. Evaporation yields a crude solid.

Yield and Purity

  • Yield : 77–85%

  • Melting point : 197–202°C

  • Purity : >95% by HPLC.

Modern Methodological Innovations

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics.

Optimization Parameters

  • Microwave power : 300 W

  • Temperature : 160°C

  • Duration : 25 minutes.

This approach reduces reaction times from hours to minutes while maintaining yields at 85%. The rapid heating minimizes decomposition pathways, as evidenced by NMR spectra showing no detectable impurities.

Recrystallization

  • Solvent system : Ethanol or methanol

  • Crystal morphology : Off-white needles

  • Recovery efficiency : 89–92%.

Column Chromatography

  • Stationary phase : Silica gel (SiO₂)

  • Mobile phase : Dichloromethane-methanol (9:1) with 1% NH₄OH

  • Rf value: 0.42 in CH₂Cl₂-MeOH-NH₄OH (90:9:1).

Chromatographic purification achieves >99% purity, critical for pharmacological studies.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (300 MHz, CDCl₃) :
    δ 1.36 (d, J = 7.21 Hz, NHCHCH₃),
    2.66 (t, J = 7.23 Hz, CH₂CH₂NH),
    3.76 (s, OCH₃),
    6.69–7.27 (aromatic protons).

  • ¹³C NMR (101 MHz, D₂O) :
    δ 158.55 (C-7), 143.69 (C-9a), 112.18 (C-10a).

Mass Spectrometry

  • ESI-MS : m/z 217 [M + H]⁺, 201 [M – CH₃ + H]⁺

  • HRMS : m/z 198.07934 (calculated for C₁₂H₁₀N₂O: 198.07931).

Gas Chromatography-Nitrogen Phosphorus Detection (GC-NPD)

  • Column : HP Ultra-2 capillary (25 m × 0.2 mm)

  • Temperature program : 150°C (1 min) → 10°C/min → 250°C (7 min)

  • Retention time : 8.2 minutes.

High-Performance Liquid Chromatography (HPLC)

  • Mobile phase : Acetonitrile-water (70:30) + 0.1% TFA

  • Flow rate : 1.0 mL/min

  • Detection : UV 230–400 nm.

Comparative Analysis of Synthetic Methods

Table 1. Reaction Conditions and Yields

MethodSolventTemperatureTimeYield (%)Purity (%)
Classical reductionH₂O0–25°C75 min7795
Microwave-assistedH₂O/AcOH160°C25 min85100
ChromatographicCH₂Cl₂-MeOHRT8199

Table 2. Spectroscopic Comparison

TechniqueKey PeaksReference
¹H NMRδ 3.76 (s, OCH₃)
¹³C NMRδ 158.55 (C-7)
ESI-MSm/z 217 [M + H]⁺

Challenges and Solutions in Industrial Scaling

Byproduct Formation

Prolonged reaction times (>90 minutes) generate 10–15% dihydroharmine, necessitating strict pH control. Implementing automated pH stat systems reduces this to <2%.

Solvent Recovery

Closed-loop systems recover >95% dichloromethane, addressing environmental concerns.

Crystallization Optimization

Seeding with this compound microcrystals improves crystal size distribution, enhancing filtration efficiency by 40% .

Scientific Research Applications

Neurogenesis and Neuroprotection

Mechanisms of Action:
Research indicates that THH promotes neurogenesis, which is the process of generating new neurons from neural stem cells. In vitro studies have shown that THH enhances the proliferation and differentiation of progenitor cells into neurons and astrocytes. It has been demonstrated that THH increases the migration capacity of these cells, which is particularly relevant in conditions such as brain injury where stem cell niches are distant from damaged areas .

Case Studies:

  • A study involving adult neural stem cells revealed that THH significantly increased both the number and size of neurospheres, indicating its potential as a neuroprotective agent .
  • In animal models, THH administration resulted in enhanced expression of neuronal markers such as β-III-tubulin and MAP2, suggesting its role in neuronal maturation .

Antidepressant Effects

Clinical Insights:
THH has been associated with antidepressant-like effects in various animal models. It has been shown to reduce immobility time in forced swim tests, a common measure for assessing antidepressant activity . The compound's mechanism may involve modulation of neurotransmitter systems, particularly serotonin receptors.

Research Findings:

  • In a systematic review, it was noted that harmine and related compounds like THH could influence mitochondrial function and energy metabolism in the brain, contributing to their antidepressant properties .
  • Additionally, studies have indicated that THH may enhance synaptic plasticity, which is crucial for mood regulation and cognitive function .

Addiction Treatment

Potential as a Therapeutic Agent:
There is emerging evidence suggesting that THH may play a role in treating substance use disorders. Specifically, it has been proposed that THH could act as a dopamine-releasing agent, similar to some conventional treatments for cocaine dependence .

Experimental Studies:

  • An investigation into the effects of harmine (which shares similar properties with THH) indicated significant increases in dopamine efflux within specific brain regions associated with reward processing. This suggests that THH could potentially be used to mitigate withdrawal symptoms or cravings associated with drug dependence .

Cardiovascular Health

Pharmacological Implications:
THH's impact on cardiovascular health is an area of ongoing research. Some studies suggest that β-carbolines can influence vascular function and may have protective effects against certain cardiovascular diseases due to their antioxidant properties .

Clinical Observations:

  • Clinical trials involving ayahuasca have shown that participants experienced changes in blood pressure and heart rate, indicating that components like THH may play a role in cardiovascular responses during psychedelic experiences .

Cancer Research

Anticancer Properties:
Recent studies have begun to explore the anticancer potential of THH. It has been suggested that β-carbolines may exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction .

Research Findings:

  • A review highlighted the potential of compounds including THH in cancer therapy, emphasizing their ability to inhibit tumor growth and promote apoptosis in malignant cells .

Summary Table of Applications

Application AreaMechanism/EffectKey Findings/Studies
NeurogenesisPromotes proliferation and differentiationIncreased neural stem cell activity
Antidepressant EffectsModulates neurotransmitter systemsReduced immobility time in animal models
Addiction TreatmentActs as a dopamine-releasing agentSignificant dopamine efflux observed
Cardiovascular HealthInfluences vascular functionChanges in blood pressure during ayahuasca use
Cancer ResearchInduces apoptosis in cancer cellsCytotoxic effects documented

Comparison with Similar Compounds

Table 1: Structural and Chemical Comparison

Compound Molecular Formula Saturation Key Functional Groups Natural Sources
This compound C₁₃H₁₆N₂O Partially saturated indole ring Methoxy group at C-7 B. caapi, P. harmala
Harmine C₁₃H₁₂N₂O Fully aromatic Methoxy group at C-7 B. caapi, P. harmala
Harmaline C₁₃H₁₄N₂O Dihydro (C-3/C-4 saturated) Methoxy group at C-7 P. harmala
Tryptamine C₁₀H₁₂N₂ Fully aromatic primary amine None Widely distributed in plants

This compound’s partial saturation reduces its MAO-A inhibitory potency compared to harmine (IC₅₀: 74 nM for MAO-B vs. harmine’s MAO-A IC₅₀ of ~5 nM) .

Pharmacological Activities

MAO Inhibition and Serotonergic Effects

  • This compound : Weak MAO-A inhibitor (IC₅₀ ~1–5 µM) but potent SSRI, increasing synaptic serotonin levels .
  • Harmine : Strong MAO-A inhibitor (IC₅₀ ~5 nM) with additional effects on neurogenesis via brain-derived neurotrophic factor (BDNF) upregulation .
  • Harmaline : Intermediate MAO-A inhibition (IC₅₀ ~100 nM) but associated with tremors and neurotoxicity at high doses .
  • Tryptamine: Non-selective serotonin receptor agonist; lacks MAO inhibition but induces serotonin release .

Table 2: Pharmacological Profile Comparison

Compound MAO-A Inhibition (IC₅₀) SSRI Activity Key Therapeutic Effects Toxicity Concerns
This compound ~1–5 µM Yes Antidepressant, anti-inflammatory Low toxicity in ayahuasca contexts
Harmine ~5 nM No Anticancer, neuroprotective Potential hallucinations at high doses
Harmaline ~100 nM No Antiparasitic, antiviral Tremors, neurotoxicity
Tryptamine None No Mood modulation Limited data

Key Research Findings and Contradictions

  • Contradiction in Alkaloid Ratios : While this compound and harmine are often reported in near 1:1 ratios in ayahuasca, B. caapi plant material shows a 1:5.67 ratio, attributed to harmine’s insolubility rather than chemical reduction during brewing .
  • Fungicidal Activity : this compound, harmine, and harmaline show marginal activity against Rhizoctonia solani (EC₅₀ >100 µg/mL). Structural modifications (e.g., urea/oxadiazole groups) enhance efficacy, highlighting the importance of side-chain optimization .

Biological Activity

Tetrahydroharmine (THH) is a harmala alkaloid predominantly found in the plant Banisteriopsis caapi, which is a key ingredient in the traditional psychoactive brew ayahuasca. This compound has garnered significant attention for its potential therapeutic effects, particularly in the context of neuropharmacology and mental health. This article explores the biological activity of THH, highlighting its mechanisms of action, effects on neural cells, and implications for therapeutic use.

THH is structurally related to other β-carbolines such as harmine and harmaline. It acts primarily as a monoamine oxidase (MAO) inhibitor , which enhances the availability of neurotransmitters like serotonin. Additionally, THH has been identified as a serotonin reuptake inhibitor , further contributing to its psychoactive effects .

PropertyValue
IUPAC Name1,2,3,4-Tetrahydroharmine
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
CAS Number17019-01-1
SolubilitySoluble in methanol and ethanol

Neurogenesis and Cellular Effects

Research indicates that THH promotes neurogenesis , the process by which new neurons are formed in the brain. In studies using adult neural stem cells , THH has been shown to stimulate proliferation, migration, and differentiation into neurons . The effects of THH are particularly pronounced in the subventricular zone (SVZ) and the dentate gyrus (DG) of the hippocampus, regions critical for learning and memory.

  • Proliferation : THH significantly increases the number of neurospheres, indicating enhanced stem cell activity.
  • Migration : It promotes cellular migration towards areas of injury, which is crucial for brain repair mechanisms.
  • Differentiation : THH encourages differentiation into neuronal phenotypes as evidenced by increased expression of neuronal markers such as β-III-tubulin and MAP2 .

Anti-inflammatory Properties

In addition to its neurogenic effects, THH exhibits anti-inflammatory properties. Studies have shown that it reduces the production of pro-inflammatory cytokines (IL-2, IL-6, IL-17, TNF) in microglial cells, suggesting potential therapeutic applications for neurodegenerative diseases .

Case Studies and Clinical Implications

Clinical research has begun to explore the therapeutic potential of THH within the context of mental health disorders:

  • Depression : Animal models have demonstrated that β-carbolines including THH exhibit antidepressant-like effects. These findings correlate with increased levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and growth .
  • Anxiety Disorders : The modulation of serotonin levels through MAO inhibition may also contribute to anxiolytic effects, making THH a candidate for further investigation in anxiety treatment protocols.
  • Neurodegenerative Diseases : Given its neuroprotective and anti-inflammatory properties, THH could be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease.

Pharmacokinetics

The pharmacokinetic profile of THH shows a relatively long half-life compared to other β-carbolines like harmine, with studies reporting a half-life of approximately 8.9 hours . This extended duration may enhance its therapeutic efficacy when administered in clinical settings.

Q & A

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Gloves (nitrile) and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during weighing/solubilization to avoid inhalation.
  • Waste Disposal : Neutralize acidic/basic waste (pH 6–8) before disposal per OSHA guidelines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Tetrahydroharmine
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Reactant of Route 2
Tetrahydroharmine

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